1H-1,2,4-triazole-3-carbaldehyde

Solid‑state structure Hemiaminal dimerisation IR spectroscopy

Many synthetic protocols relying on solid-supported aldehydes for imine or hydrazone formation are compromised when substituted triazole-3-carbaldehydes spontaneously dimerise to hemiaminals. 1H-1,2,4-Triazole-3-carbaldehyde is the unsubstituted parent that retains a reactive carbonyl form, eliminating the need for acid-catalysed de-dimerisation. - Low molecular weight (97.08 Da) and predicted LogP ≈ -0.37 meet fragment-library criteria for lead-like space. - >90% 3-carbaldehyde tautomer ensures predictable regiochemistry for N-alkylation and metal-catalysed cross-couplings. - 98% purity grade provides a 3% absolute purity advantage over standard 95% lots, reducing unknown impurities from ~5% to ~2%.

Molecular Formula C3H3N3O
Molecular Weight 97.08 g/mol
CAS No. 31708-25-5
Cat. No. B1322309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-triazole-3-carbaldehyde
CAS31708-25-5
Molecular FormulaC3H3N3O
Molecular Weight97.08 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C=O
InChIInChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6)
InChIKeyRFMOYZFGGVGWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole-3-carbaldehyde: Compound Profile


1H-1,2,4-Triazole-3-carbaldehyde is a nitrogen‑containing heterocyclic building block consisting of a 1,2,4‑triazole ring bearing a carbaldehyde group at the 3‑position [1]. Its molecular formula is C₃H₃N₃O with a molecular weight of 97.08 g·mol⁻¹ . The compound is the unsubstituted parent of a large family of triazole‑3‑carbaldehydes and serves as a minimal‑weight aldehyde‑functionalised triazole scaffold for medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis .

Minimal-weight aldehyde scaffold for fragment-based library design
Carbonyl-intact form supports solid-phase condensation workflows
Unsubstituted triazole core for coordination chemistry and agrochemical synthesis

Why In-Class Analogues Cannot Replace 1H-1,2,4-Triazole-3-carbaldehyde


Even within the narrow family of 1,2,4‑triazole‑3‑carbaldehydes, the specific substitution pattern dictates the solid‑state and solution‑phase structure. The unsubstituted parent compound 1H‑1,2,4‑triazole‑3‑carbaldehyde retains a reactive carbonyl form, whereas 5‑aryl‑substituted analogues undergo spontaneous dimerisation to carbonyl‑free hemiaminals in the solid state [1]. Consequently, selecting a substituted analogue for solid‑phase reactions or storage‑sensitive workflows can lead to the procurement of a structurally distinct, less reactive species. The quantitative evidence below highlights where structural, spectroscopic, and purity‑related differences create verifiable differentiation that directly impacts scientific selection.

5-Aryl
5-Aryl-substituted analogues form carbonyl-free hemiaminal dimers in solid state; aldehyde reactivity may be lost without pre-activation.
1-Alkyl
1-Methyl or 1-ethyl substitution increases molecular weight and lipophilicity, shifting the compound away from lead-like fragment space.
Tautomer
The 5-carbaldehyde tautomer, if enriched, presents a different electrophilic environment and may yield regioisomeric mixtures in derivatisation.

1H-1,2,4-Triazole-3-carbaldehyde: Comparative Evidence


Solid-State Carbonyl Stability vs. 5-Aryl Analogues

In the solid state, 1H‑1,2,4‑triazole‑3‑carbaldehyde exists predominantly in the carbonyl form, characterised by an IR carbonyl stretch (ν(C=O) ~1700–1720 cm⁻¹). In contrast, 5‑aryl‑1,2,4‑triazole‑3‑carbaldehydes (e.g., 5‑phenyl‑substituted) form carbonyl‑free cyclic hemiaminal dimers, exhibiting no IR carbonyl absorption [1]. The presence or absence of the reactive aldehyde functionality directly determines the compound's utility in solid‑phase condensation or Schiff‑base reactions.

Solid-State Carbonyl Stability
Head-to-head
Target shows ν(C=O) ~1700–1720 cm⁻¹; 5-aryl analogues show no carbonyl band due to hemiaminal dimer formation.
Carbonyl presence confirms suitability for solid-phase aldehyde reactions.
Solid-state IR context; solution-phase monomeric forms exist for both classes.
Solid‑state structure Hemiaminal dimerisation IR spectroscopy

Mass Spectrometry: Monomeric Aldehyde vs. Dimers

Mass spectra of 1H‑1,2,4‑triazole‑3‑carbaldehyde are consistent with an essentially normal aldehyde structure, displaying a molecular ion peak (M⁺) at m/z 97 and fragmentations characteristic of an aldehyde group [1]. In contrast, 5‑aryl‑substituted analogues, which dimerise to hemiaminals, exhibit mass spectral patterns reflecting the dimeric structure (e.g., dimer ion peaks) under identical ionisation conditions [1]. This confirms that the unsubstituted compound retains monomeric integrity during analysis.

Mass Spectrometry Pattern
Head-to-head
Target shows M⁺ at m/z 97 with aldehyde fragmentation; 5-aryl analogues show dimer-related ions and no typical aldehyde fragmentation.
MS pattern enables rapid identity confirmation and distinguishes monomeric aldehyde from dimeric contaminants.
EI-MS of purified solids context.
Mass spectrometry Aldehyde structure confirmation Dimerisation

High-Purity vs. Standard Commercial Grades

Commercial lots of 1H‑1,2,4‑triazole‑3‑carbaldehyde are routinely supplied at 95% purity (HPLC/GC) . However, one specialised vendor, Clearsynth, offers a higher‑purity grade of 98% . For demanding applications such as late‑stage functionalisation or API intermediate synthesis where impurity‑driven side reactions must be minimised, the availability of a verified 98%+ lot provides a quantifiable purity advantage of +3 percentage points over standard 95% material.

Purity Grade Comparison
Data to verify
98% (Clearsynth) vs. 95% standard grade; +3% absolute purity improvement reported.
Higher-purity lot may reduce impurity-driven side reactions in demanding synthetic workflows.
Supplier-reported purity; analytical methods vary.
Purity QC batch release Medicinal chemistry building block

Tautomer Preference: 3- vs. 5-Carbaldehyde

1H‑1,2,4‑Triazole‑3‑carbaldehyde and 1H‑1,2,4‑triazole‑5‑carbaldehyde are prototropic tautomers that interconvert via an NH proton shift. In solution, the equilibrium favours the 3‑carbaldehyde form, as evidenced by the dominance of carbonyl‑related IR and NMR signals [1]. The 5‑carbaldehyde tautomer, if isolated, would place the aldehyde adjacent to a different nitrogen environment, altering its electrophilicity and hydrogen‑bonding pattern. For synthetic planning, the predominant 3‑carbaldehyde tautomer provides a predictable, single‑site aldehyde reactivity, whereas a hypothetical 5‑carbaldehyde‑enriched isomer could lead to regioisomeric mixtures in condensation reactions.

Tautomer Preference
Class-level
Estimated >9:1 ratio favouring the 3-carbaldehyde tautomer in neutral organic solvents.
Predominant 3-carbaldehyde form supports predictable single-site aldehyde reactivity.
Solution equilibrium context; ambient temperature.
Tautomerism Prototropic shift Reactivity control

MW & LogP: Unsubstituted vs. Substituted Analogues

With a molecular weight of 97.08 Da and a predicted LogP of approximately −0.37 [1], 1H‑1,2,4‑triazole‑3‑carbaldehyde lies well within fragment‑based drug discovery (FBDD) guidelines (MW < 300, LogP ≤ 3). Substituted analogues (e.g., 1‑methyl‑, 1‑ethyl‑, 5‑aryl‑) rapidly exceed these cut‑offs; for instance, 1‑methyl‑1H‑1,2,4‑triazole‑3‑carbaldehyde (MW 111.10, predicted LogP ~0.1 [1]) is 14% heavier and more lipophilic. The lower MW and hydrophilicity of the unsubstituted parent make it the preferred choice for fragment screening libraries and as a minimal‑weight aldehyde input for property‑optimised lead generation.

MW & LogP: Fragment Space
Cross-study
Target MW 97.08 Da, LogP ≈ −0.37 vs. 1-methyl analogue MW 111.10 Da, LogP ≈ 0.1. ΔMW +14%, ΔLogP +0.47.
Unsubstituted parent aligns with fragment-based drug discovery physicochemical guidelines.
LogP predicted via consensus algorithm.
Physicochemical properties Lead‑like metrics Fragment‑based drug discovery

1H-1,2,4-Triazole-3-carbaldehyde: Application Scenarios


Solid-Phase Aldehyde Condensation

When synthetic protocols require a solid‑supported aldehyde for imine or hydrazone formation, the carbonyl‑intact form of 1H‑1,2,4‑triazole‑3‑carbaldehyde ensures direct availability of the reactive electrophile without pre‑treatment. In contrast, 5‑aryl‑substituted analogues would necessitate acid‑catalysed de‑dimerisation before use, introducing additional variability [1].

Fragment-Based Drug Discovery Library Design

The low molecular weight (97.08 Da) and favourable hydrophilicity (predicted LogP ≈ −0.37) of 1H‑1,2,4‑triazole‑3‑carbaldehyde meet the physicochemical criteria for fragment libraries. Substituted analogues with higher MW and LogP values (e.g., 1‑methyl derivative MW 111.10, LogP ~0.1) may bias library composition away from lead‑like space and reduce aqueous solubility [2].

QC Release for API Intermediate Synthesis

For current Good Manufacturing Practice (cGMP) or high‑precision API intermediate workflows, procurement of the 98% purity grade (Clearsynth) provides a 3% absolute purity advantage over standard 95% lots. This reduction in unknown impurities from ~5% to ~2% can directly improve process robustness and simplify downstream purification, as supported by supplier Certificates of Analysis .

Tautomer-Controlled Regioselective Derivatisation

When designing regioselective transformations (e.g., N‑alkylation or metal‑catalysed cross‑couplings), the predominance of the 3‑carbaldehyde tautomer (>90%) ensures that the aldehyde group is located in a predictable electronic environment. Use of a tautomeric mixture or the minor 5‑carbaldehyde isomer could lead to regioisomeric product mixtures that complicate purification and reduce yield [1].

Application
Selection Property
Validation Focus
Solid-Phase Aldehyde Condensation
Carbonyl-intact form
IR carbonyl stretch confirmation
Fragment-Based Drug Discovery Library
Low MW and hydrophilicity
Lead-like physicochemical profile
QC Release for API Intermediate Synthesis
High-purity grade availability
Supplier purity documentation review
Tautomer-Controlled Regioselective Derivatisation
Predominant 3-carbaldehyde tautomer
NMR tautomeric ratio verification

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